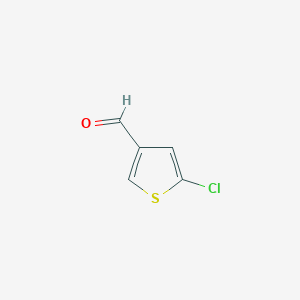
Diethyl pyrrolidine-2,5-dicarboxylate
Descripción general
Descripción
Diethyl pyrrolidine-2,5-dicarboxylate is a chemical compound with the linear formula C10H17NO4 . It is a colorless to yellow liquid and has a molecular weight of 215.25 . It was first described in 1886 and has since been prepared by a variety of methods . It has found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders and as potential Janus kinase inhibitors .
Synthesis Analysis
The synthesis of Diethyl pyrrolidine-2,5-dicarboxylate involves an unexpected base-induced ring contraction from a 1,4-thiazine precursor . The compound was obtained in moderate yield by this new and unexpected route .
Molecular Structure Analysis
The molecular structure of Diethyl pyrrolidine-2,5-dicarboxylate shows bond lengths and angles within the expected range . A slight inequivalence in the dimensions around the two ester carbonyls reflects the fact that one is involved in hydrogen bonding and the other is not .
Chemical Reactions Analysis
The chemical reactions involving Diethyl pyrrolidine-2,5-dicarboxylate are quite interesting. For instance, it has been reported that pyrrole dicarboxylates can be rapidly and selectively reduced to the corresponding mono-alcohol using 3 eq of diisobutylaluminum hydride at 0°C .
Physical And Chemical Properties Analysis
Diethyl pyrrolidine-2,5-dicarboxylate is a colorless to yellow liquid . It has a molecular weight of 215.25 . The InChI Code is 1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Pyrrolopyridazines
Diethyl pyrrolidine-2,5-dicarboxylate: is utilized as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines . These compounds are significant in the treatment of proliferative disorders, which include a range of diseases where cells divide uncontrollably, such as cancer.
Janus Kinase Inhibitors
This compound also serves as a precursor for potential Janus kinase inhibitors . Janus kinases are enzymes that play a crucial role in the signaling of important cellular processes. Inhibitors of these enzymes are being researched for their potential to treat autoimmune diseases and cancers.
Photochemical Synthesis of Tricyclic Aziridines
In photochemistry, Diethyl pyrrolidine-2,5-dicarboxylate is used in the synthesis of tricyclic aziridines . Aziridines are three-membered nitrogen-containing heterocycles that are useful in organic synthesis and have potential pharmacological activities.
X-ray Crystallography
The compound’s molecular and crystal structure has been determined by X-ray diffraction, providing insights into its hydrogen-bonded dimers . This information is valuable for understanding the structural characteristics of similar pyrrole esters.
Heterocyclic Transformation Studies
It has been involved in studies of unexpected base-induced ring contractions from a 1,4-thiazine precursor . Such transformations are important for the development of new synthetic methodologies in organic chemistry.
Spectroscopic Characterization
Despite its long history, Diethyl pyrrolidine-2,5-dicarboxylate was not characterized spectroscopically until 2009 . Its spectroscopic data now serve as a reference for the identification and analysis of similar compounds.
Research on Ring-Fused Thiazine Systems
The compound is used to study the extrusion of sulfur from various ring-fused thiazine systems to yield corresponding pyrroles . This reaction is rare and of interest in the field of heterocyclic chemistry.
Safety and Hazards
The safety data sheet for Diethyl pyrrolidine-2,5-dicarboxylate suggests that it should be stored at 4°C and protected from light . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . If swallowed, the mouth should be rinsed with water .
Propiedades
IUPAC Name |
diethyl pyrrolidine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYNGPAGOCWBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530223 | |
| Record name | Diethyl pyrrolidine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl pyrrolidine-2,5-dicarboxylate | |
CAS RN |
41994-50-7 | |
| Record name | 2,5-Pyrrolidinedicarboxylic acid, 2,5-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl pyrrolidine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)








![2,5-Dichloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1590559.png)


